5-Hydrazinylpyridine-2-carboxylic acid
Overview
Description
5-Hydrazinylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the pyridine ring at the 5-position and a carboxylic acid group (-COOH) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylpyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Hydrazination: The carboxylic acid is first converted to its corresponding ester, followed by reaction with hydrazine hydrate to introduce the hydrazine group at the 5-position.
Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using bulk reactors for the hydrazination and hydrolysis steps.
Purification: Employing techniques such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
5-Hydrazinylpyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks.
Biological Studies: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Hydrazinylpyridine-2-carboxylic acid involves its interaction with biological molecules:
Molecular Targets: It targets enzymes and proteins, often acting as an inhibitor or modulator.
Pathways Involved: It can interfere with metabolic pathways by binding to active sites or allosteric sites on enzymes, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
5-Aminopyridine-2-carboxylic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
Uniqueness
5-Hydrazinylpyridine-2-carboxylic acid is unique due to the presence of both the hydrazine and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-hydrazinylpyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-4-1-2-5(6(10)11)8-3-4/h1-3,9H,7H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPODTNJDOITDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602115 | |
Record name | 5-Hydrazinylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-26-4 | |
Record name | 5-Hydrazinyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78273-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydrazinylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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